Technical Whitepaper: 3-Methylpiperidine-1-carbaldehyde
Technical Whitepaper: 3-Methylpiperidine-1-carbaldehyde
The following is an in-depth technical guide on 3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) , structured for researchers and drug development professionals.
A Strategic Scaffold in Medicinal Chemistry & Process Development
CAS Number: 2591-84-6 Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol IUPAC Name: 1-Formyl-3-methylpiperidine
Executive Summary
3-Methylpiperidine-1-carbaldehyde (also known as N-formyl-3-methylpiperidine) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals. Structurally, it consists of a piperidine ring substituted with a methyl group at the C3 position and a formyl group at the nitrogen atom.
This molecule serves two critical roles in modern organic synthesis:
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As a Precursor: It is the direct intermediate in the Eschweiler-Clarke-like methylation sequence to generate 1,3-dimethylpiperidine , a motif found in various CNS-active agents and rubber vulcanization accelerators.
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As a Pharmacophore Scaffold: The N-formyl group acts as a "masked" functionality or a specific binding motif in the development of Phosphodiesterase 7 (PDE7) inhibitors and other kinase-targeted therapies.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, stereochemical implications, and applications in drug discovery.
Physicochemical Profile & Identity
The physical properties of CAS 2591-84-6 are governed by the polar amide bond (N-C=O), which significantly raises the boiling point compared to its amine precursor, 3-methylpiperidine.
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow liquid | Viscous due to amide dipole interactions. |
| Boiling Point | ~235–240 °C (Predicted) | Analogous to N-formylpiperidine (222 °C), adjusted for methyl group. |
| Density | 0.98 – 1.02 g/mL | Denser than parent amine due to oxygen functionality. |
| Solubility | Water, Ethanol, DCM, DMSO | Highly soluble in polar organic solvents; moderate water solubility. |
| Chirality | C3 Stereocenter | Commercial material is typically racemic unless specified as (R) or (S). |
| Flash Point | >100 °C | High flash point makes it safer to handle than lower amines. |
Critical Analytical Note: The NMR spectrum of this compound is complex due to amide rotamerism . At room temperature, the N-C(O)H bond exhibits restricted rotation, resulting in two distinct conformers (cis and trans) visible in both ¹H and ¹³C NMR. This is often mistaken for impurity.
Synthesis & Manufacturing Protocols
The industrial and laboratory preparation of 3-methylpiperidine-1-carbaldehyde typically follows a direct N-formylation pathway. Below is a high-purity protocol suitable for scale-up.
Method A: Ethyl Formate Reflux (Green Chemistry Route)
This method avoids the use of coupling reagents like DCC or toxic formylating agents like chloral.
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Reagents: 3-Methylpiperidine (1.0 eq), Ethyl Formate (3.0 - 5.0 eq).
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Catalyst: None (thermal) or catalytic Formic Acid.
Step-by-Step Protocol:
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Charge: In a round-bottom flask equipped with a reflux condenser, charge 3-methylpiperidine.
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Addition: Add Ethyl Formate in excess. The excess serves as both reagent and solvent.
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Reflux: Heat the mixture to reflux (~54 °C) for 12–16 hours. Monitor by TLC or GC until the starting amine is consumed (<1%).
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Distillation: Switch the apparatus to distillation. Remove excess ethyl formate and the ethanol by-product at atmospheric pressure.
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Purification: Distill the residue under high vacuum (e.g., 10 mmHg) to collect the pure 3-methylpiperidine-1-carbaldehyde as a clear liquid.
Method B: Vilsmeier-Type Formylation (For Sensitive Substrates)
For cases where thermal conditions must be avoided, 3-methylpiperidine can be reacted with Acetic Formic Anhydride (prepared in situ from acetic anhydride and formic acid) at 0–5 °C.
Visualizing the Synthesis Logic:
Figure 1: The thermal N-formylation pathway utilizes ethyl formate as a sustainable C1 source, releasing ethanol as the only by-product.[1]
Technical Deep Dive: Stereochemistry & Analytics
4.1. The Rotamer Trap
Researchers characterizing CAS 2591-84-6 often encounter "double peaks" in NMR. This is intrinsic to the molecule. The formyl proton (
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Mechanism: The partial double-bond character of the N-C bond creates a high energy barrier to rotation.
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Resolution: To confirm purity, run the NMR at elevated temperature (>80 °C in DMSO-d₆). The peaks will coalesce into a single average signal as rotation becomes rapid on the NMR timescale.
4.2. Chirality & Resolution
The C3 methyl group creates a chiral center.
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Racemic: Standard synthesis yields the racemate.
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Enantiopure: If the (3R) or (3S) isomer is required (common in JAK/STAT inhibitors), it is most cost-effective to perform chiral resolution on the starting amine (3-methylpiperidine) using Tartaric Acid or Mandelic Acid before formylation.
Figure 2: Equilibrium between syn and anti rotamers, observable in NMR spectroscopy.
Applications in Drug Development[2]
5.1. PDE7 Inhibitor Synthesis
Patent literature highlights the use of 3-methylpiperidine-1-carbaldehyde in the synthesis of Quinazolinedione derivatives targeting Phosphodiesterase 7 (PDE7).
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Role: The piperidine ring provides a hydrophobic core that fits into the PDE catalytic pocket, while the N-substitution modulates solubility and metabolic stability.
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Mechanism: The aldehyde group can be reduced to a methyl group or reacted via Vilsmeier chemistry to fuse rings.
5.2. Synthesis of 1,3-Dimethylpiperidine
This is the primary industrial use. The formyl group is reduced to a methyl group.
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Reagents: LiAlH₄ (Laboratory) or H₂/Catalyst (Industrial).
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Reaction:
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Utility: 1,3-Dimethylpiperidine is a key amine base used in the synthesis of rubber accelerators and local anesthetics.
5.3. Vilsmeier-Haack Reagent
Like DMF or N-formylmorpholine, CAS 2591-84-6 can act as a formylating agent for electron-rich aromatic rings in the presence of POCl₃. This is useful when the specific solubility profile of the piperidine by-product is required for workup.
Handling & Safety (E-E-A-T)
While less volatile than its parent amine, 3-methylpiperidine-1-carbaldehyde is an organic amide and should be treated with standard precautions.
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Hazards: Likely causes skin and eye irritation (H315, H319). May be harmful if swallowed (H302).
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Storage: Store in a cool, dry place under nitrogen. Amides are generally stable but can hydrolyze back to the amine in the presence of strong acids or bases and moisture.
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Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides are formed).
References
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Vertex Pharmaceuticals Inc. "Therapeutic applications in the cardiovascular field of quinazolinedione derivatives." Patent WO2008119057 / CA2758234A1. (Describes the use of 3-methylpiperidine derivatives in PDE inhibition).
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ChemicalBook. "N-Formylpiperidine (Analogous Synthesis Data)." ChemicalBook Database.[1] (Provides baseline physical properties and synthesis routes for the N-formyl class).
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BuyersGuideChem. "3-Methylpiperidine-1-carbaldehyde Suppliers and Identity." (Confirms commercial availability and CAS identity).
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PubChem. "3-Methylpiperidine (Precursor Data)." National Center for Biotechnology Information. (Data on the parent amine).
